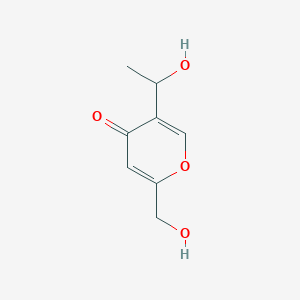

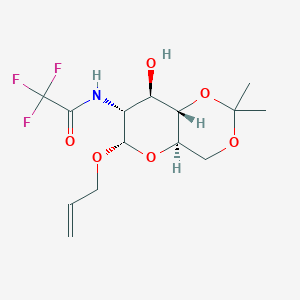

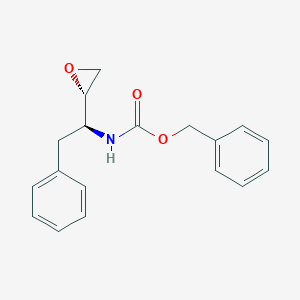

![molecular formula C9H8O3S B144415 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide CAS No. 134996-50-2](/img/structure/B144415.png)

2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide is a chemical compound with the molecular formula C9H8O3S . It has a molecular weight of 196.22 g/mol . The compound is also known by several synonyms, including Benzothiophene sulfone-2-methanol and (1,1-dioxo-1-benzothiophen-2-yl)methanol .

Synthesis Analysis

The synthesis of benzothiophene motifs, including this compound, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, followed by an S-migration process .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene core with a hydroxymethyl group attached to it . The compound also contains a sulfur atom, which contributes to its unique chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve its synthesis. As mentioned earlier, this compound can be synthesized via an electrochemical process involving the reaction of sulfonhydrazides with internal alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 196.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound also has a topological polar surface area of 62.8 Ų .Scientific Research Applications

Synthesis and Properties of Novel Dyes

2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide has been used as a precursor in synthesizing various dyes. Novel disperse dyes, styryl disperse dyes, annelated 2-aminothiophene-based azo dyes, hydazone disperse dyes, and arylated aldehydes for polyester have been prepared, demonstrating the compound's utility in dye synthesis and its impact on coloristic and dyeing properties on polyester. This showcases the compound's versatility in the development of materials with specific color properties for industrial applications (Bhatti & Seshadri, 2004).

Copper(I)-catalyzed Sulfonylation

The scaffold of benzo[b]thiophene 1,1-dioxides, including this compound, can be constructed efficiently through copper(I)-catalyzed insertion of sulfur dioxide. This method highlights a straightforward approach to synthesizing these compounds with high efficiency, showcasing the compound's relevance in synthetic organic chemistry and material science (Mao et al., 2016).

Development of Spiroheterocycles

This compound has also been explored as a reagent in the synthesis of spiroheterocycles. The synthesis of a new heterocyclic system involving the compound demonstrates its potential in the development of novel organic compounds with possibly unique properties and applications in medicinal chemistry (Cekavicus et al., 2008).

Enantioselective Synthesis

It serves as a starting material in the enantioselective synthesis of 2,3-dihydrobenzo[b]thiophene 1,1-dioxides. The process demonstrates high enantioselectivities and yields, further showcasing the compound's utility in creating chiral molecules that are crucial in the development of pharmaceuticals and agrochemicals (Hu et al., 2021).

Fluorescence and Pharmaceutical Applications

The compound has been applied in the synthesis of 2-substituted benzo[b]thiophenes that exhibit fluorescence and potential as cannabinoid receptor ligands. This indicates its utility not only in material science for creating fluorescent compounds but also in pharmaceutical research for developing new therapeutic agents (Chen et al., 2017).

Future Directions

properties

IUPAC Name |

(1,1-dioxo-1-benzothiophen-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-6-8-5-7-3-1-2-4-9(7)13(8,11)12/h1-5,10H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPSGLSPNPTTHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405340 |

Source

|

| Record name | 2-(Hydroxymethyl)-1H-1-benzothiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134996-50-2 |

Source

|

| Record name | 2-(Hydroxymethyl)-1H-1-benzothiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

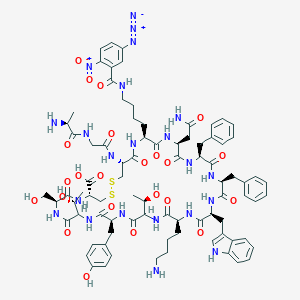

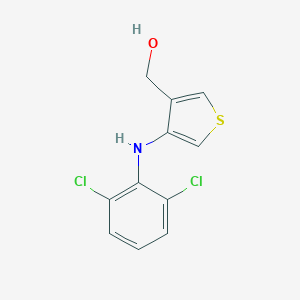

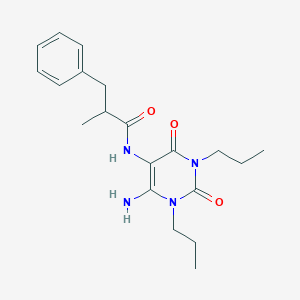

![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)